3-Methyl-4-(propan-2-yl)benzoic acid
Description
3-Methyl-4-(propan-2-yl)benzoic acid , also known by its IUPAC name 4-(isopropyl)benzoic acid , is an organic compound with the molecular formula C10H12O2 . It belongs to the class of aromatic carboxylic acids and features a benzene ring substituted with a methyl group at the 3-position and an isopropyl group at the 4-position .
Synthesis Analysis
The synthesis of this compound involves various methods, including metal-catalyzed reactions. Transition metals such as iron, nickel, and ruthenium play a crucial role as catalysts in the synthesis of antidepressant molecules, including those structurally related to 3-Methyl-4-(propan-2-yl)benzoic acid. These metal-catalyzed steps allow the construction of key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .
Molecular Structure Analysis
The molecular structure of 3-Methyl-4-(propan-2-yl)benzoic acid consists of a benzene ring with a methyl group (CH3) at the 3-position and an isopropyl group (CH(CH3)2) at the 4-position. The IUPAC Standard InChI representation is: InChI=1S/C8H8O2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H,9,10) .
Chemical Reactions Analysis
At the benzylic position (the carbon adjacent to the benzene ring), 3-Methyl-4-(propan-2-yl)benzoic acid can undergo various reactions. For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, involving resonance-stabilized carbocations .
properties
IUPAC Name |
3-methyl-4-propan-2-ylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7(2)10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRCYQOQDGYLIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(propan-2-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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